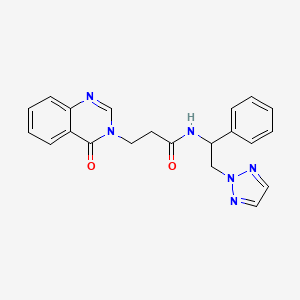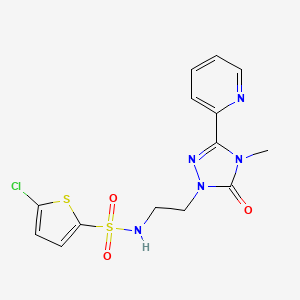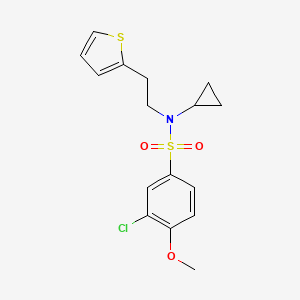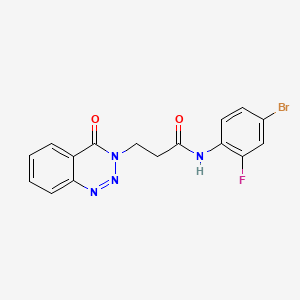![molecular formula C13H10Br2N2 B2907448 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide CAS No. 64413-93-0](/img/structure/B2907448.png)
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is a chemical compound synthesized from α-bromoketones and 2-aminopyridine . It is a versatile compound that can be further transferred to other skeletons .
Synthesis Analysis
The synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is represented by the InChI code: 1S/C12H8BrN3/c13-11-10 (9-5-2-1-3-6-9)15-12-14-7-4-8-16 (11)12/h1-8H .Chemical Reactions Analysis
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by the further bromination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.12 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound could be used in the synthesis of various biologically active molecules with potential pharmacological properties such as anti-inflammatory, antiviral, antibacterial, and antifungal activities .
Chemical Synthesis
It may serve as a precursor or intermediate in chemodivergent synthesis processes to create a variety of chemical structures under different reaction conditions .
Mecanismo De Acción
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, including c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can influence a variety of biochemical pathways due to their varied medicinal applications .
Result of Action
It’s known that imidazo[1,2-a]pyridines have varied medicinal applications, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature and solvent can influence the synthesis and reactions of imidazo[1,2-a]pyridines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2.BrH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-9H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEYYRBBXIZMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)


![2-((2,5-difluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2907372.png)


![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)


![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)